

A Comparative Guide to Novel Benzofuran Derivatives as Potent LSD1 Inhibitors

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Compound of Interest

Compound Name: 4-Iodobenzofuran-3(2H)-one

Cat. No.: B597985

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro and in vivo comparison of a series of novel benzofuran derivatives designed as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. The data presented is based on the findings from the study "Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors".

Data Presentation

The following tables summarize the quantitative data for the lead compound, 17i, and provide a template for comparing its activity with other analogs from the study.

Table 1: In Vitro LSD1 Enzymatic Inhibitory Activity

Compound	LSD1 IC ₅₀ (μM)
17i	0.065[1][2]
Analog X	Data from full text needed
Analog Y	Data from full text needed
Analog Z	Data from full text needed

Table 2: In Vitro Anti-proliferative Activity against Various Cancer Cell Lines

Compound	MCF-7 IC ₅₀ (μM)	MGC-803 IC ₅₀ (μM)	H460 IC ₅₀ (μM)	A549 IC ₅₀ (μM)	THP-1 IC ₅₀ (μM)
17i	2.90 ± 0.32[1] [2]	5.85 ± 0.35[1] [2]	2.06 ± 0.27[1] [2]	5.74 ± 1.03[1] [2]	6.15 ± 0.49[1] [2]
Analog X	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed
Analog Y	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed
Analog Z	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed	Data from full text needed

Table 3: In Vivo Antitumor Efficacy in H460 Xenograft Model

Compound	Dosage	Tumor Growth Inhibition (%)	Observed Side Effects
17i	Details from full text needed	Robust[1][2]	No significant side effects[1][2]
Vehicle Control	-	-	-

Experimental Protocols

The following are generalized protocols for the key experiments. For precise replication, consulting the original publication is recommended.

LSD1 Enzymatic Assay (Peroxidase-Coupled Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation of its substrate.

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.4), 50 mM NaCl, 1 mM DTT.

- LSD1 Enzyme: Recombinant human LSD1 diluted in Assay Buffer.
- Substrate: H3(1-21)K4me2 peptide.
- Detection Mix: Amplex Red and horseradish peroxidase (HRP) in a suitable buffer.
- Assay Procedure:
 - Add test compounds (benzofuran derivatives) at various concentrations to the wells of a 96-well plate.
 - Add the LSD1 enzyme to each well and incubate for a pre-determined time at 37°C.
 - Initiate the enzymatic reaction by adding the H3 peptide substrate.
 - After a set incubation period (e.g., 30 minutes) at 37°C, add the Detection Mix.
 - Measure the fluorescence (Excitation: ~540 nm; Emission: ~590 nm) using a microplate reader.
 - Calculate IC₅₀ values from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

- Cell Culture:
 - Culture MCF-7, MGC-803, H460, A549, and THP-1 cells in their respective recommended media, supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ incubator.
- Assay Procedure:
 - Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
 - Treat the cells with various concentrations of the benzofuran derivatives for 72 hours.

- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
- Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vivo H460 Xenograft Model

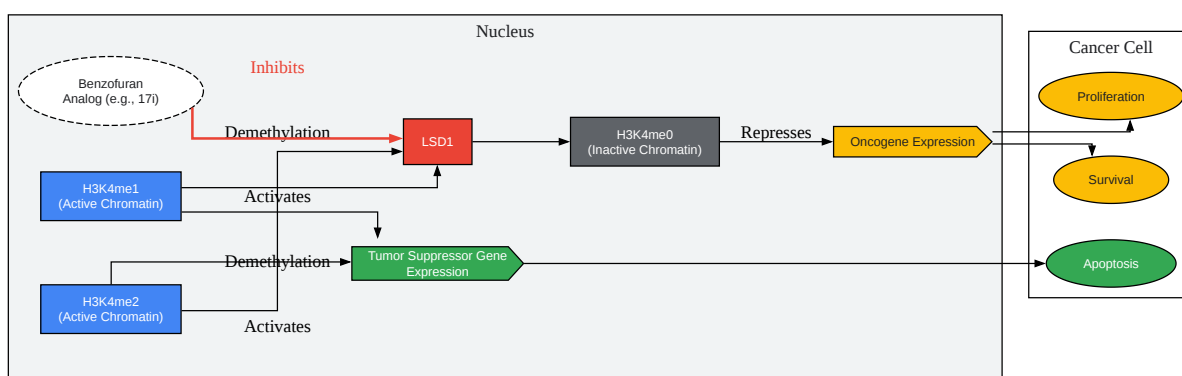
This model assesses the antitumor efficacy of the compounds in a living organism.

- Animal Model:
 - Use immunodeficient mice (e.g., BALB/c nude mice).
- Tumor Implantation:
 - Subcutaneously inject H460 human non-small cell lung cancer cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Treatment:
 - Once the tumors reach a palpable size, randomly assign the mice to treatment and control groups.
 - Administer the benzofuran derivatives (e.g., compound 17i) or vehicle control to the mice via a specified route (e.g., intraperitoneal injection) and schedule.
- Efficacy Evaluation:
 - Measure the tumor volume and body weight of the mice regularly.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

- Calculate the tumor growth inhibition percentage.

Mandatory Visualization

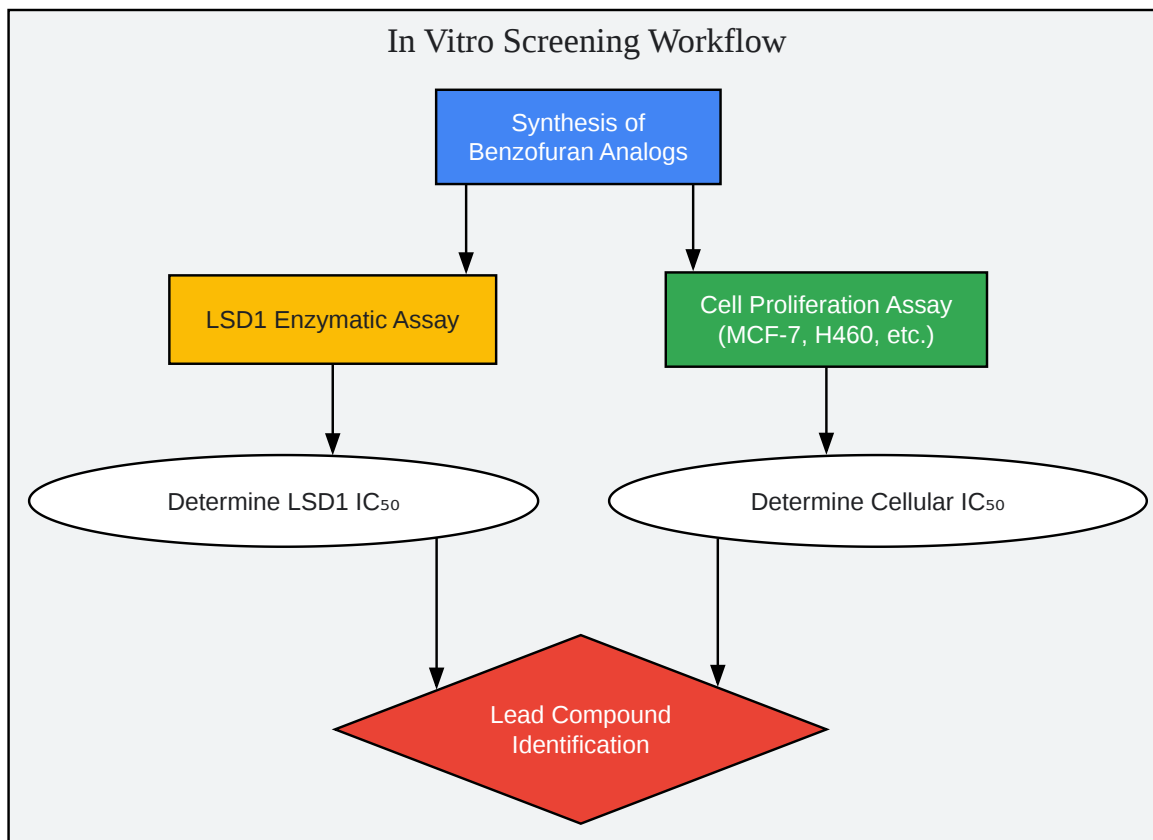
LSD1 Signaling Pathway and Inhibition



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Caption: LSD1 removes methyl groups from H3K4, repressing tumor suppressor genes and promoting oncogene expression. Benzofuran analogs inhibit LSD1, leading to increased apoptosis and decreased cancer cell proliferation and survival.

Experimental Workflow for In Vitro Screening



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Caption: Workflow for the in vitro evaluation of novel benzofuran analogs as LSD1 inhibitors.

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References

- 1. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]

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